molecular formula C8H8BrClO B1379068 1-(Bromomethyl)-2-chloro-3-methoxybenzene CAS No. 354138-68-4

1-(Bromomethyl)-2-chloro-3-methoxybenzene

Cat. No. B1379068
CAS RN: 354138-68-4
M. Wt: 235.5 g/mol
InChI Key: FWDCBEXSSVMZBH-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-2-chloro-3-methoxybenzene” is a compound that contains a benzene ring with three substituents: a bromomethyl group (-CH2Br), a chlorine atom, and a methoxy group (-OCH3). The presence of these functional groups suggests that this compound could be involved in various chemical reactions .


Synthesis Analysis

While the exact synthesis pathway for this compound isn’t available, it’s likely that it could be synthesized through electrophilic aromatic substitution reactions, given the presence of the benzene ring . The bromomethyl group could potentially be introduced through a free radical reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule, while the substituents may influence its overall shape and polarity .


Chemical Reactions Analysis

The bromomethyl and chloro groups are potential sites for nucleophilic substitution reactions . The methoxy group could also participate in reactions, particularly if it were deprotonated to form a methoxide ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would affect properties like solubility, melting point, boiling point, and reactivity.

Scientific Research Applications

Monomer Applications

  • Polymer Synthesis : Used as a monomer in polymer synthesis, particularly in the production of poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]. The bis(bromomethyl) monomer leads to higher yields and better molecular weight control compared to its chloromethyl counterpart (Sanford et al., 1999).

Chemical Modifications and Derivatives

  • Steric Protection : Utilized in the preparation of sterically hindered compounds for stabilizing low-coordinate phosphorus compounds (Yoshifuji et al., 1993).
  • Electron Acceptors in Solar Cells : An addition product of 1-(Bromomethyl)-2-chloro-3-methoxybenzene was used to enhance the photovoltaic performance in polymer solar cells, showing increased power conversion efficiency and improved electrical properties (Jin et al., 2016).

Crystallography and Material Science

  • Anisotropic Displacement Parameters : The anisotropic displacement parameters for compounds containing 1-(halomethyl)-3-nitrobenzene (including bromo and chloro variants) were studied, indicating complex interactions in crystal structures (Mroz et al., 2020).

Environmental and Atmospheric Studies

  • Marine Troposphere Analysis : Bromochloromethoxybenzenes, including derivatives of 1-(Bromomethyl)-2-chloro-3-methoxybenzene, were found in the marine troposphere of the Atlantic Ocean, suggesting a mixed biogenic and anthropogenic origin (Führer & Ballschmiter, 1998).

Polymerization and Material Applications

  • Hyperbranched Polyethers Synthesis : Demonstrated use in the synthesis of hyperbranched polyethers through self-condensation processes (Uhrich et al., 1992).
  • Arylation in Fragrance Synthesis : Catalyzed coupling reactions for the creation of floral fragrances (Scrivanti et al., 2008).

Structural Studies and Applications

  • Supramolecular Interactions : Investigated for its role in supramolecular interactions in crystal structures of anisole derivatives (Nestler et al., 2018).

Chemical Reactivity and Synthesis

  • Radical Cyclisation : Used in electrochemical processes for the synthesis of tetrahydrofuran derivatives (Esteves et al., 2007).
  • Intermediates in Molecular Receptors : Served as an intermediate in the synthesis of molecular receptors (Wallace et al., 2005).

Mechanism of Action

The mechanism of action would depend on the context in which this compound is used. For instance, if used as a reagent in a chemical reaction, its role would be determined by the specific reaction conditions and the other reactants present.

Safety and Hazards

As with any chemical compound, handling “1-(Bromomethyl)-2-chloro-3-methoxybenzene” would require appropriate safety measures. Both bromine and chlorine are halogens that can be hazardous. Bromomethyl compounds, in particular, can be quite reactive and should be handled with care .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be used in the synthesis of other compounds, or in various industrial applications .

properties

IUPAC Name

1-(bromomethyl)-2-chloro-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrClO/c1-11-7-4-2-3-6(5-9)8(7)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDCBEXSSVMZBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-2-chloro-3-methoxybenzene

CAS RN

354138-68-4
Record name 1-(bromomethyl)-2-chloro-3-methoxybenzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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